molecular formula C9H8N4O2 B1449487 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 857492-03-6

3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No. B1449487
M. Wt: 204.19 g/mol
InChI Key: MVDXJZUDSPVVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as HATU, is a popular coupling reagent used in peptide synthesis. It was first introduced in the early 1990s and since then, it has become an essential tool in the field of peptide chemistry. HATU is known for its high efficiency, low racemization, and excellent solubility in a variety of solvents.

Scientific research applications

Antimicrobial Activities

3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one and its derivatives have been synthesized and evaluated for their antimicrobial activities. Various studies have found these compounds to possess good or moderate activities against microorganisms, making them potential candidates for developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized some novel 1,2,4-triazole derivatives and found them to exhibit antimicrobial properties against test microorganisms (Bektaş et al., 2007).

Antibacterial Agents

A study by Alharbi and Alshammari (2019) synthesized fluorine-substituted 1,2,4-triazines and evaluated them as antibacterial agents. Some compounds showed interesting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating their potential in developing antibacterial drugs (Alharbi & Alshammari, 2019).

Anticancer Activity

Voskoboynik et al. (2018) reported the synthesis of 1,2,4-triazin-5(2H)-one derivatives and their pronounced cytostatic activity with respect to specific cancer cell lines, such as melanoma and kidney cancer. This suggests their potential use in cancer therapy (Voskoboynik et al., 2018).

Larvicidal and Antimicrobial Activities

Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for their antimicrobial and mosquito larvicidal activities. These derivatives showed promising results, suggesting their potential in controlling mosquito populations and managing microbial infections (Kumara et al., 2015).

properties

IUPAC Name

3-(2-hydroxyanilino)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDXJZUDSPVVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390361
Record name 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one

CAS RN

857492-03-6
Record name 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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